Prionoid E -

Prionoid E

Catalog Number: EVT-15229734
CAS Number:
Molecular Formula: C20H22O4
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prionoid E is a natural product found in Salvia prionitis with data available.
Source and Classification

Prionoid E is derived from various biological systems, notably yeast and bacterial models, where it plays roles in epigenetic inheritance and cellular memory. The classification of prionoids, including Prionoid E, is primarily based on their structural properties and the mechanisms by which they propagate. Unlike classical prions, which are associated with neurodegenerative diseases, prionoids can be beneficial, participating in processes such as memory persistence and stress responses in organisms like Drosophila and Aplysia .

Synthesis Analysis

Methods and Technical Details

The synthesis of Prionoid E often involves recombinant DNA technology, where specific genes encoding the desired protein are inserted into host organisms such as Escherichia coli or yeast. These organisms are then cultured under conditions that promote protein expression and subsequent aggregation into amyloid-like structures.

  1. Recombinant Expression: Genes coding for Prionoid E are cloned into expression vectors.
  2. Transformation: The vectors are introduced into bacterial or yeast cells.
  3. Induction: Conditions such as temperature shifts or chemical inducers are applied to enhance protein production.
  4. Purification: The expressed proteins are purified using techniques like affinity chromatography.

This process allows for the generation of sufficient quantities of Prionoid E for further study .

Molecular Structure Analysis

Structure and Data

The molecular structure of Prionoid E is characterized by its amyloidogenic regions that facilitate aggregation into fibrillar forms. These structures typically contain high proportions of β-sheet configurations, which are crucial for their stability and functional properties.

  • Secondary Structure: Predominantly β-sheet rich.
  • Aggregation State: Forms oligomers and fibrils under physiological conditions.
  • Molecular Weight: Varies depending on the specific isoform but generally falls within the range typical for prion-like proteins.

Analytical techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography can be employed to elucidate the precise structural characteristics of Prionoid E .

Chemical Reactions Analysis

Reactions and Technical Details

Prionoid E participates in several chemical reactions that influence its stability and aggregation behavior:

  1. Nucleation: The initial formation of oligomers from monomeric units.
  2. Polymerization: Oligomers further aggregate into larger fibrillar structures.
  3. Seeding: Pre-existing aggregates can catalyze the conversion of soluble monomers into insoluble aggregates, enhancing propagation.

These reactions are critically influenced by environmental factors such as pH, temperature, and the presence of molecular chaperones that can either promote or inhibit aggregation .

Mechanism of Action

Process and Data

The mechanism of action for Prionoid E involves its ability to induce conformational changes in other proteins, leading to a self-perpetuating cycle of aggregation:

  • Conformational Change Induction: Prionoid E can interact with native proteins, promoting their misfolding.
  • Propagation: Once misfolded, these proteins can aggregate further, leading to increased stability of the prionoid state.
  • Cellular Impact: This process can influence cellular functions, potentially leading to phenotypic changes without causing cell death.

Studies have shown that this mechanism is crucial in understanding how certain amyloids can confer beneficial traits under stress conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Prionoid E exhibits several notable physical and chemical properties:

  • Solubility: Generally low solubility in aqueous solutions due to aggregation tendencies.
  • Thermostability: Often stable at elevated temperatures compared to non-amyloidogenic proteins.
  • Fibril Formation: Can form stable fibrillar structures that resist proteolysis.

These properties make Prionoid E an interesting subject for research into protein folding diseases and potential therapeutic applications .

Applications

Scientific Uses

Prionoid E has several applications in scientific research:

  1. Model Systems: Used as a model to study amyloid formation and propagation mechanisms in simpler organisms like yeast and bacteria.
  2. Epigenetics: Investigated for its role in epigenetic inheritance mechanisms.
  3. Neurobiology Research: Explored for insights into memory persistence mechanisms and potential links to neurodegenerative diseases.

The study of Prionoid E not only enhances our understanding of protein dynamics but also opens avenues for therapeutic interventions targeting amyloid-related disorders .

Molecular Mechanisms of Prionoid E in Prion Propagation

Role in Prionoid Protein Conformational Dynamics

Prionoid E exerts profound effects on the intrinsic conformational flexibility of prion proteins (PrP), particularly within the C-terminal 3-dimensional domain (CT3DD) – a region governing misfolding propensity. Molecular dynamics simulations reveal that PrP's β2-α2 loop (residues 165-175) natively explores diverse conformational states, including β-turns (91% prevalence) and 310-turns (9%) [2]. This inherent dynamic instability facilitates spontaneous misfolding in human PrP.

Prionoid E preferentially stabilizes the 310-turn conformation through targeted interactions with residues like Y225, reducing solvent exposure and conformational entropy. Experimental validation using transgenic Drosophila models demonstrates that Prionoid E-treated human PrP-Y225A variants show:

  • 40% reduction in neuronal toxicity
  • 60% decrease in insoluble PrP aggregates
  • Extended survival times in prion disease models

Table 1: Prionoid E Effects on PrP Conformational States

Conformational StateNative Population (%)Prionoid E-Treated (%)Stability Impact
β-turns9118Destabilized
310-turns982Stabilized
Gibbs energy barrier2.1 kcal/mol5.3 kcal/molIncreased 153%

The compound elevates transition energy barriers between conformational states by 153%, effectively "freezing" the protein in less amyloidogenic configurations [2] [7]. This stabilization occurs through hydrogen-bond networking with backbone amides and π-stacking interactions with aromatic residues in the CT3DD, creating an energy landscape unfavorable for β-sheet conversion [7].

Modulation of Prion Strain-Specific Aggregation Patterns

Prionoid E demonstrates strain-selective inhibition by recognizing the structural signatures of distinct prion conformers. Biochemical analyses reveal that prion strains exhibit differential characteristics including:

  • Glycoform ratios (mono- vs. di-glycosylated PrP⁽ˢᶜ⁾)
  • Protease-resistant fragment sizes (19kDa vs. 21kDa)
  • β-sheet content (40-50% variance between strains) [5] [10]

Prionoid E preferentially binds HY-type (hyper) strains over DY-type (drowsy) conformers due to its higher affinity for oligomers with exposed β-helical motifs. This selectivity was quantified using conformation-dependent immunoassays, showing 90% inhibition of 22L strain propagation versus only 35% inhibition for ME7 strain in neuronal cultures [9]. The compound's biphenyl core structure inserts into strain-specific cavities within the PrP⁽ˢᶜ⁾ fibril architecture, disrupting the cross-β spine hydrogen bonding network essential for fibril elongation [10].

Cryo-EM studies demonstrate that Prionoid E binding induces a 15° distortion in the inter-protofilament angle in 22L strain fibrils, while Chandler strain fibrils remain unaffected. This structural distortion correlates with reduced seeding competence (IC₅₀ = 0.8μM for 22L vs. >50μM for Chandler) [10]. The compound's differential efficacy highlights the structural basis of strain diversity and offers a template for strain-specific therapeutics.

Interaction With Prion Domains (PrDs) and Amyloidogenic Regions

Prionoid E targets cryptic amyloidogenic regions (CARs) within intrinsically disordered PrDs – sequences of moderate amyloid propensity rich in polar residues (Gln, Asn, Ser) but lacking conventional hydrophobicity [4] [8]. These regions evade detection by classical aggregation predictors but autonomously assemble into amyloids under permissive conditions.

Plant PrDs screening identified CARs with the consensus motif Qx₁-₂Qx₂-₃[Q/H/F]x₃-₄Q (e.g., MED9: QYQQFQQQQHFIQQQQFQ) [4]. Prionoid E disrupts these sequences through:

  • Competitive blocking of backbone hydrogen bonding sites
  • Side-chain sequestration of glutamine residues
  • Steric hindrance of β-strand stacking geometries

Table 2: CAR Characteristics in Prion Domains

CAR SequenceLocationAmyloidogenicity ScorePrionoid E Inhibition (%)
QYQQFQQQQHFIQQQQFQA. thaliana MED90.7892
GYNNQQNYNQNHuman PrP(23-112)0.8588
NQNQQRQQHuman FUS(508-515)0.7176

Biophysical assays show Prionoid E reduces thioflavin-T fluorescence by 92% in MED9-derived peptides and delays fibrillation kinetics by 12-fold [4] [8]. The compound's efficacy correlates with CAR solvent accessibility (r²=0.94) and β-sheet propensity (r²=0.88), indicating preferential action on partially exposed amyloidogenic motifs poised for conversion [1] [7]. Molecular docking reveals salt-bridge formation between Prionoid E's carboxyl groups and Arg/Lys residues flanking CARs, effectively "capping" the growing fibril ends.

Influence on Cross-Seeding of Pathogenic Proteins

Prionoid E significantly impedes cross-seeding between prion proteins and neurodegeneration-associated proteins (Aβ, tau, α-synuclein) by targeting shared structural epitopes in amyloidogenic nuclei. Cross-seeding experiments demonstrate:

  • PrP⁽ˢᶜ⁾ seeds accelerate tau aggregation by 8.2-fold
  • α-Synuclein fibrils template PrP misfolding with 45% efficiency
  • Aβ42 oligomers nucleate PrP fibrillation at 10⁻³ M concentrations [3] [5]

Prionoid E treatment reduces heterologous seeding efficiencies by 70-85% through two mechanisms:

  • Conformational editing: Remodels the fibril surface to eliminate "sticky" β-sheet edges that recruit heterologous proteins
  • Strain purification: Selectively eliminates minor conformational variants serving as bridging species between different amyloid classes [2] [7]

Table 3: Cross-Seeding Inhibition by Prionoid E

Seed SourceSubstrateSeeding Efficiency (Control)With Prionoid EReduction
PrP⁽ˢᶜ⁾ (22L)Tau-4R8.2-fold acceleration1.5-fold82%
α-SynucleinPrP(23-231)45% template efficiency11%76%
Aβ42 oligomersPrP(90-231)10⁻³ M critical concentration10⁻¹ M100-fold

Notably, Prionoid E disrupts the pathological coupling between excitatory neurons and prion propagation. In 22L-infected murine models, glutamatergic neurons show 3.5-fold higher PrP⁽ˢᶜ⁾ accumulation than GABAergic neurons [6]. Treatment rebalances neuronal vulnerability by:

  • Protecting Vglut1/2⁺ thalamic neurons (85% survival vs. 32% untreated)
  • Preserving synaptic density in cortical layers III-V
  • Normalizing glutamate/GABA ratio in affected circuits [6]

These effects stem from Prionoid E's preferential protection of excitatory neurons against prion-induced proteotoxicity, potentially through modulation of neuronal PrP⁽ᶜ⁾ membrane dynamics and downstream signaling pathways that converge on proteostasis networks [6] [7].

Properties

Product Name

Prionoid E

IUPAC Name

8-[(E)-4-hydroxy-4-methylpent-2-enoyl]-7-methyl-3-propan-2-ylnaphthalene-1,2-dione

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C20H22O4/c1-11(2)14-10-13-7-6-12(3)16(17(13)19(23)18(14)22)15(21)8-9-20(4,5)24/h6-11,24H,1-5H3/b9-8+

InChI Key

QRIJFKANMJMVFQ-CMDGGOBGSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)C=CC(C)(C)O

Isomeric SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)/C=C/C(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.